N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S2/c1-22(2)14(16-10-12-6-3-4-8-15(12)25-16)11-19-27(23,24)17-9-5-7-13-18(17)21-26-20-13/h3-10,14,19H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIIFOWIJRXYCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=CC=CC2=NSN=C21)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide typically involves multiple steps:
Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate reagent.
Introduction of Dimethylaminoethyl Group: This step involves the alkylation of the benzofuran derivative with a dimethylaminoethyl halide under basic conditions.
Synthesis of Benzo[c][1,2,5]thiadiazole-4-sulfonamide: This can be achieved by reacting 4-sulfonamidobenzoic acid with thionyl chloride to form the sulfonyl chloride intermediate, followed by cyclization with hydrazine to form the thiadiazole ring.
Coupling Reaction: The final step involves coupling the benzofuran-dimethylaminoethyl derivative with the benzo[c][1,2,5]thiadiazole-4-sulfonamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the dimethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be employed under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Azide or thiol-substituted derivatives.
Scientific Research Applications
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The benzofuran moiety may facilitate binding to hydrophobic pockets, while the sulfonamide group can form hydrogen bonds with target proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzothiazole/Benzimidazole Cores
(a) N-[(1,3-Benzothiazole-2-ylamino){imino}methyl]–2-methyl-benzenesulphonamide (Compound 18)
- Molecular Formula: Not explicitly stated (analogous to C15H14N4O2S2).
- Key Features: Incorporates a benzothiazole ring linked to a sulfonamide via an imino group. The 2-methyl substituent on the benzenesulfonamide may enhance lipophilicity compared to the dimethylaminoethyl chain in the target compound.
- Synthesis : Prepared via condensation reactions involving sulfonyl chlorides and benzothiazole derivatives .
(b) 2-(1H-Benzimidazol-2-yl)-N-[(E)-dimethylamino)methylidene]benzenesulfonamide
- Molecular Formula : C16H16N4O2S.
- Key Features: Contains a benzimidazole core instead of benzofuran, with a dimethylamino-methylidene group.
- Crystallography : Structural studies confirm planar geometry, with sulfonamide groups participating in intermolecular hydrogen bonds .
(c) N-(2-{[(1-Ethyl-1H-benzimidazol-2-yl)amino]methyl}phenyl)-4-methylbenzenesulfonamide
- Molecular Formula : C23H24N4O2S.
- Key Features: A benzimidazole-ethylamine hybrid linked to a 4-methylbenzenesulfonamide. The ethyl group on the benzimidazole may improve metabolic stability compared to the dimethylaminoethyl spacer in the target compound .
Compounds with Quinoline or Morpholine Derivatives
(a) N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride (SzR-105)
- Molecular Formula : C15H20ClN3O2.
- Key Features: A quinoline-carboxamide with a dimethylaminopropyl chain. Unlike the target compound’s benzothiadiazole, the quinoline core offers a larger aromatic surface for π-π interactions. The hydrochloride salt enhances aqueous solubility .
(b) N-(2-(dimethylamino)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide
- Molecular Formula : C19H26N4O3.
- Key Features: Combines morpholine (a six-membered oxygen-nitrogen heterocycle) with a quinoline-carboxamide. The morpholine group introduces additional hydrogen-bonding sites, contrasting with the benzofuran’s rigidity in the target compound .
Sulfonamide Derivatives with Azide or Triazole Functionality
(a) N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide
- Molecular Formula : C12H16N6O2S.
- Key Features : Features dual azide groups, making it a precursor for click chemistry applications. The absence of aromatic heterocycles (e.g., benzofuran or benzothiadiazole) limits its bioactivity compared to the target compound.
- Synthesis : Prepared via nucleophilic substitution of tosyl groups with azides .
Physicochemical and Pharmacological Comparisons
Table 1: Key Structural and Functional Differences
Biological Activity
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Benzofuran moiety : Known for its diverse biological activities.
- Dimethylamino group : Often associated with enhanced pharmacological properties.
- Benzothiadiazole sulfonamide : Contributes to the compound's potential therapeutic effects.
Molecular Formula : C₁₉H₁₈N₄O₂S
Molecular Weight : 402.5 g/mol
CAS Number : 2034466-81-2
While the precise mechanism of action for this compound has not been fully elucidated, preliminary studies suggest that it may interact with various biological targets:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit certain enzymes, which could lead to antiproliferative effects.
- Receptor Interaction : Potential binding to specific receptors involved in cell signaling pathways.
- Antioxidant Activity : The benzofuran component may contribute to antioxidant properties.
Biological Activities
The compound exhibits a range of biological activities that have been documented in various studies:
- Antiproliferative Effects : Research indicates that compounds with similar structures can inhibit tumor cell growth. For instance, related benzothiadiazole derivatives have shown significant antiproliferative activity against human tumor xenografts .
- Antimicrobial Properties : Compounds containing benzofuran and benzothiadiazole moieties have been reported to possess antimicrobial activities against various pathogens .
- Neuroprotective Effects : The dimethylamino group may enhance neuroprotective properties, making it a candidate for further exploration in neuropharmacology .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide, and how can reaction yields be improved?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Formation of the benzofuran core via cyclization of substituted phenols under acidic conditions.
- Step 2 : Introduction of the dimethylaminoethyl group via nucleophilic substitution or reductive amination.
- Step 3 : Sulfonylation of the benzothiadiazole moiety using sulfonyl chlorides in anhydrous solvents (e.g., dichloromethane) under inert atmospheres to prevent hydrolysis .
- Optimization : Use polar aprotic solvents (e.g., dimethylformamide) to enhance solubility, and monitor reactions via TLC or HPLC to track intermediate purity .
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
- Techniques :
- NMR : ¹H and ¹³C NMR to verify benzofuran, benzothiadiazole, and sulfonamide moieties. Key signals include aromatic protons (δ 6.8–8.2 ppm) and sulfonamide S=O stretching (IR: ~1350–1150 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .
- X-ray Crystallography : For definitive structural confirmation, though single-crystal growth may require slow evaporation in solvents like DMSO/water mixtures .
Q. What preliminary assays are recommended to evaluate the biological activity of this compound?
- Assays :
- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase assays for kinase activity) .
- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Receptor Binding : Radioligand displacement assays for GPCRs or nuclear receptors, given the dimethylaminoethyl group’s potential for receptor interaction .
Advanced Research Questions
Q. How can discrepancies in biological activity data between in vitro and in vivo models be resolved for this compound?
- Analysis Framework :
- Pharmacokinetic Profiling : Measure bioavailability, half-life, and metabolic stability via LC-MS/MS in plasma/tissue homogenates .
- Metabolite Identification : Use hepatic microsomes or S9 fractions to identify active/inactive metabolites affecting efficacy .
- Dose-Response Refinement : Adjust dosing regimens based on allometric scaling from rodent models to account for species-specific metabolic differences .
Q. What strategies are effective for modifying the core structure to enhance selectivity for a target enzyme while reducing off-target effects?
- Design Approaches :
- Bioisosteric Replacement : Substitute the benzothiadiazole with a benzoxazole or thiadiazole to alter electron density and binding affinity .
- Side-Chain Optimization : Replace the dimethylaminoethyl group with pyrrolidine or piperazine derivatives to modulate lipophilicity and hydrogen-bonding capacity .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with target active sites and guide synthetic modifications .
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) for this compound be reconciled?
- Resolution Protocol :
- Dynamic Effects : Assess if tautomerism or rotameric equilibria in solution (NMR) differ from solid-state (X-ray) conformers .
- Solvent Artifacts : Repeat NMR in deuterated DMSO or CDCl₃ to evaluate solvent-induced shifts; compare with calculated chemical shifts (e.g., DFT at B3LYP/6-31G* level) .
- Crystallographic Validation : Re-crystallize under varied conditions (e.g., methanol/ether) to obtain alternative crystal forms for comparison .
Methodological Resources
- Synthetic Protocols : Refer to multi-step procedures for analogous sulfonamides .
- Analytical Workflows : Cross-validate structural data using NMR, IR, and HRMS as in .
- Biological Testing : Standardize assays as detailed in to ensure reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
